molecular formula C11H12N2O3 B13922423 2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-

2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-

Cat. No.: B13922423
M. Wt: 220.22 g/mol
InChI Key: MLBLYQOLXXQLGW-UHFFFAOYSA-N
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Description

2-Benzo[b]furancarboxamide,3-amino-7-ethoxy- is a complex organic compound with the molecular formula C11H12N2O3. This compound features a benzofuran ring, which is a fused aromatic system consisting of a benzene ring fused to a furan ring. The presence of an amide group, an amino group, and an ethoxy group further enhances its chemical complexity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzo[b]furancarboxamide,3-amino-7-ethoxy- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxy-3H-benzofuran-2-one with suitable amines can lead to the formation of the desired compound . The reaction typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced catalytic systems and optimized reaction conditions. The use of environmentally benign methods, such as mechanochemical synthesis, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzo[b]furancarboxamide,3-amino-7-ethoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

2-Benzo[b]furancarboxamide,3-amino-7-ethoxy- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzo[b]furancarboxamide,3-amino-7-ethoxy- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

  • 2-Benzofurancarboxamide,3-amino-N-(5-chloro-2-pyridinyl)-5-[(2-phenyl-1,3-dioxan-5-yl)oxy]-
  • 2-Furancarboxamide, N-methyl-
  • 2-Amino-4H-benzo[b]pyrans .

Uniqueness

What sets 2-Benzo[b]furancarboxamide,3-amino-7-ethoxy- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-amino-7-ethoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C11H12N2O3/c1-2-15-7-5-3-4-6-8(12)10(11(13)14)16-9(6)7/h3-5H,2,12H2,1H3,(H2,13,14)

InChI Key

MLBLYQOLXXQLGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2N)C(=O)N

Origin of Product

United States

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